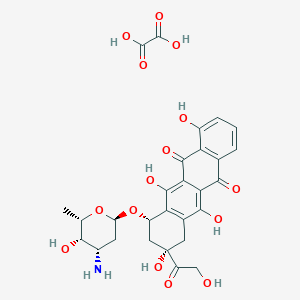

14-Hydroxy Carminomycin Oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H29NO15 |

|---|---|

Molecular Weight |

619.5 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione;oxalic acid |

InChI |

InChI=1S/C26H27NO11.C2H2O4/c1-9-21(31)12(27)5-16(37-9)38-14-7-26(36,15(30)8-28)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34;3-1(4)2(5)6/h2-4,9,12,14,16,21,28-29,31,33,35-36H,5-8,27H2,1H3;(H,3,4)(H,5,6)/t9-,12-,14-,16-,21+,26-;/m0./s1 |

InChI Key |

MPTUGNYPIWGZLI-BUBJVQHESA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O.C(=O)(C(=O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

molecular weight and formula of 14-Hydroxy Carminomycin Oxalate

Content Type: Technical Reference & Analytical Guide Subject: Chemical Characterization, Stoichiometry, and Analytical Profiling of 14-Hydroxy Carminomycin Oxalate (4-Demethyldoxorubicin Oxalate)

Executive Summary

This compound (Synonym: 4-Demethyldoxorubicin Oxalate) is a high-potency anthracycline derivative.[1][2][3] Chemically, it represents the 14-hydroxylated form of Carminomycin (Carubicin) stabilized as an oxalate salt.[1][2][3][] In drug development, it serves two critical roles: as a reference standard for profiling impurities in Doxorubicin manufacturing (where it appears as a degradation product or byproduct) and as a research probe for studying topoisomerase II inhibition due to its enhanced DNA binding affinity compared to its methylated counterparts.[2][3]

This guide provides the definitive physicochemical data, structural elucidation, and analytical protocols required for the identification and handling of this compound in a BSL-2 laboratory environment.

Part 1: Chemical Identity & Stoichiometry[3]

The precise molecular weight and formula depend on the stoichiometry between the anthracycline free base and the oxalic acid counterion. Commercial standards typically exist as a 1:1 stoichiometric salt .

physicochemical Specifications

| Property | Specification |

| Common Name | This compound |

| Systematic Name | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-8-(hydroxyacetyl)-5,12-naphthacenedione, monooxalate |

| CAS Number (Free Base) | 69401-50-9 |

| Stoichiometry | 1:1 (Base : Acid) |

| Appearance | Dark Red to Black Crystalline Solid |

| Solubility | DMSO, Methanol (Moderate); Water (Low compared to HCl salts) |

Molecular Mass Derivation

The oxalate salt is formed by the protonation of the amino sugar (daunosamine moiety) by oxalic acid.[2][3]

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| Free Base (14-OH Carminomycin) | 529.49 | |

| Counterion (Oxalic Acid) | 90.03 | |

| Target Salt (Anhydrous) | 619.53 |

Critical Note on Hygroscopicity: Anthracycline salts are highly hygroscopic. While the theoretical MW is 619.53, experimental mass measurements often reflect varying degrees of hydration (

).[1][2][3] Always correct for water content (via Karl Fischer titration) when preparing quantitative stock solutions.

Part 2: Structural Elucidation & Biosynthetic Logic[2]

To understand the behavior of 14-Hydroxy Carminomycin, one must map its relationship to the parent compound Doxorubicin.[3] The structural difference lies at the C-4 position of the aglycone:[1][2]

-

Doxorubicin: Contains a methoxy group (-OCH₃) at C-4.[1][2][3]

-

14-Hydroxy Carminomycin: Contains a hydroxyl group (-OH) at C-4.[1][2][3]

This "demethylation" increases the planarity of the ring system, theoretically enhancing intercalation into the DNA minor groove, which correlates with higher cytotoxicity (and often higher cardiotoxicity).[2][3]

Diagram 1: Structural Relationships (Anthracycline Family)

This diagram illustrates the chemical modifications distinguishing Carminomycin, Doxorubicin, and the target 14-OH Oxalate derivative.[1][2][3]

Caption: Structural derivation of this compound from primary anthracyclines.

Part 3: Analytical Protocol (HPLC-UV/MS)

Method Validation: Separation from Doxorubicin

The critical challenge is separating 14-Hydroxy Carminomycin from Doxorubicin, as they differ only by a methyl group.[2][3]

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2][3]

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2][3]

-

Gradient:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 480 nm (characteristic anthracycline quinone absorption).[2][3]

Causality of Protocol Choices:

-

Acidic Mobile Phase: Anthracyclines have basic amine groups (

).[2][3] A low pH ensures the molecule is fully protonated, preventing peak tailing caused by interaction with silanol groups on the column. -

Oxalate Dissociation: In the mobile phase, the oxalate salt dissociates. You are detecting the [M+H]+ ion of the base (m/z 530.[1][2][3]15) in MS, or the free cation in UV.[2][3]

Diagram 2: Analytical Workflow & Salt Dissociation

This diagram visualizes the behavior of the oxalate salt during liquid chromatography analysis.

Caption: HPLC workflow showing the dissociation of the oxalate salt prior to detection.

Part 4: Handling & Stability (Self-Validating Safety)[1][2][3]

When handling this compound, standard "Good Laboratory Practice" (GLP) is insufficient due to its potency.[1][2][3]

-

Reconstitution:

-

Storage:

-

Toxicity Warning:

References

-

BOC Sciences. this compound Product Entry. (Lists MW 619.53 and Formula C28H29NO15).[1][2][3] Retrieved from [1][2][3]

-

PubChem. Carubicin (Carminomycin) Compound Summary.[2][3][5][6] National Library of Medicine. (Provides structural basis for the free base).[2][3] Retrieved from [1][2][3]

-

Tevyashova, A.N., et al. (2004).[2][3] Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells.[3][][8] Journal of Antibiotics.[9] (Establishes the biological potency and structural identity of the 14-OH derivative). Retrieved from

-

Simson Pharma. Desmethyldoxorubicin Oxalate (Synonym for this compound).[1][2][3] Retrieved from [1][2][3]

Sources

- 1. CNP0220869.2 - COCONUT [coconut.naturalproducts.net]

- 2. PubChemLite - Carminomycin ii (C33H41NO13) [pubchemlite.lcsb.uni.lu]

- 3. caymanchem.com [caymanchem.com]

- 5. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Carminomycin(1+) | C26H28NO10+ | CID 86289112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CARUBICIN HYDROCHLORIDE [drugs.ncats.io]

- 9. Preparation and biological evaluation of 4-O-demethyldaunorubicin (carminomycin I) and of its 13-dihydro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

14-Hydroxy Carminomycin Oxalate physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 14-Hydroxy Carminomycin Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Hydroxy Carminomycin, an anthracycline antibiotic, is a semisynthetic analog of Carminomycin and is also recognized as an impurity of the widely used chemotherapeutic agent, Doxorubicin.[] In its oxalate salt form, this compound presents a unique profile of physicochemical properties that are pivotal for its application in advanced biochemical and pharmaceutical research. The presence of a hydroxyl group at the 14-position and the formation of an oxalate salt distinguish it from its parent compounds, offering enhanced solubility and specific reactivity.[]

This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound. As a senior application scientist, the following sections are designed to deliver not just data, but a foundational understanding of the causality behind these properties and the experimental methodologies required for their validation. This knowledge is critical for researchers aiming to utilize this compound as a molecular probe for studying nucleic acid interactions, elucidating enzyme mechanisms, or in the broader context of drug discovery and development.[]

Chemical Identity and Molecular Structure

A precise understanding of the molecular architecture is the cornerstone of physicochemical analysis. This compound is a complex molecule comprising a planar anthracycline core linked to a daunosamine sugar moiety, with an oxalate counterion.[]

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione;oxalic acid | [] |

| Synonyms | Desmethyldoxorubicin Oxalate, 14-Hydroxycarminomycin Oxalate | [][2] |

| CAS Number | 69401-50-9 (Free Base) | [][2] |

| Molecular Formula | C₂₆H₂₇NO₁₁ · C₂H₂O₄ | [][2] |

| Molecular Weight | 619.52 g/mol | Calculated |

| Appearance | Red Solid | [] |

Below is a simplified representation of the molecular structure to illustrate the key functional groups.

Caption: Key functional moieties of this compound.

Core Physicochemical Properties

The utility of a research compound is intrinsically linked to its physical and chemical characteristics. These properties dictate its behavior in experimental systems, from simple solutions to complex biological matrices.

Solubility Profile

The introduction of the oxalate counterion is a deliberate chemical modification intended to improve the aqueous solubility of the parent anthracycline.[] However, its solubility remains limited.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Source(s) |

| DMSO | Slightly Soluble | [] |

| Methanol | Slightly Soluble | [] |

| Water | Insoluble (as Carubicin base) | [3] |

| Ethanol | Slightly Soluble (as Carubicin base) | [] |

Expert Insight: The term "slightly soluble" indicates that for most applications, stock solutions must be prepared in an organic solvent like DMSO and then diluted into aqueous buffers for final assays. The oxalate salt enhances solubility compared to the free base, which is crucial for achieving relevant concentrations in biological experiments.[] The limited aqueous solubility is a common challenge with anthracyclines, stemming from their large, hydrophobic polycyclic core.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for quantifying the solubility of this compound in a given solvent system.

-

Objective: To determine the saturation solubility by quantifying the concentration of the dissolved compound in equilibrium with excess solid.

-

Materials:

-

This compound powder

-

Selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC system with a UV-Vis detector or a UV-Vis spectrophotometer

-

-

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the solvent. The excess should be visually apparent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of a pre-established calibration curve.

-

Quantify the concentration using HPLC-UV (monitoring at ~480 nm) or UV-Vis spectrophotometry.

-

Calculate the original concentration in the supernatant to determine the solubility.

-

-

Self-Validation: The continued presence of undissolved solid at the end of the experiment validates that saturation was achieved. Running the experiment for different durations (e.g., 24h, 48h, 72h) can confirm that equilibrium has been reached if the solubility values plateau.

Melting Point and Thermal Stability

The compound exhibits a melting point of >65°C with decomposition.[]

Expert Insight: This relatively low decomposition temperature is a critical handling parameter. It signifies that the molecule is thermally labile, and prolonged exposure to even moderate heat should be avoided. The decomposition suggests that the melting process is accompanied by irreversible chemical changes. This is in stark contrast to its parent compound, Carminomycin, which has a much higher melting point of 191-192°C.[] This instability is likely due to the combined lability of the glycosidic bond and the hydroxyacetyl side chain, potentially influenced by the presence of the oxalate counterion. For analytical techniques like Gas Chromatography (GC), derivatization would be necessary to prevent thermal degradation.

Acidity, Basicity, and Ionization State (pKa)

-

Amino Group (pKa₁): Expected range of 8.36 - 9.28.[5]

-

Phenolic Groups (pKa₂): Expected range of 9.38 - 11.48.[5]

At physiological pH (~7.4), the amino group will be predominantly protonated (cationic, -NH₃⁺), while the phenolic hydroxyl groups will be in their neutral, protonated state (-OH). This net positive charge is crucial for the molecule's primary biological interaction: binding to the negatively charged phosphate backbone of DNA.[]

Caption: pH-dependent ionization states of 14-Hydroxy Carminomycin.

Experimental Protocol: pKa Determination by Capillary Zone Electrophoresis (CZE)

CZE is a powerful technique for determining pKa values of ionizable compounds, requiring minimal sample.[5] The principle relies on measuring the electrophoretic mobility of the analyte as a function of the background electrolyte (BGE) pH.

-

Objective: To determine the pKa of the amino and phenolic groups by measuring changes in electrophoretic mobility across a pH range.

-

Materials:

-

This compound stock solution (in DMSO or Methanol)

-

Capillary Electrophoresis system with a UV detector

-

Fused-silica capillary

-

A series of background electrolytes (BGEs) with varying pH values (e.g., phosphate, borate buffers) covering a range from pH 2 to 12.

-

Neutral marker (e.g., mesityl oxide)

-

-

Workflow Diagram:

Caption: Workflow for pKa determination using Capillary Zone Electrophoresis.

-

Procedure:

-

Capillary Conditioning: Flush the capillary sequentially with 1 M NaOH, water, and the specific BGE for the run.

-

Sample Injection: Inject a small plug of the sample solution into the capillary.

-

Separation: Apply a high voltage across the capillary. The charged analyte will migrate at a velocity dependent on its charge-to-size ratio, which changes with pH.

-

Data Collection: Record the migration times for the analyte and the neutral marker at each pH.

-

Calculation: Calculate the effective electrophoretic mobility (µ_eff) at each pH.

-

Analysis: Plot µ_eff versus pH. The resulting titration curve will be sigmoidal. The pKa is the pH at the inflection point of the curve. For a molecule with multiple pKa values, the curve will have multiple inflection points.

-

-

Trustworthiness: The inclusion of a neutral marker in each run accounts for the electroosmotic flow (EOF), ensuring that the calculated mobility is solely due to the analyte's electrophoretic movement. Reproducibility across multiple runs at the same pH validates the method's precision.

Stability and Storage

The compound is known to be hygroscopic and requires specific storage conditions to maintain its integrity.[2]

-

Storage: Store at -20°C, protected from light and moisture.[][] The hygroscopic nature means that it can absorb water from the atmosphere, which can degrade the compound and affect weighing accuracy.

-

Solution Stability: While stable under general physiological conditions, anthracyclines are susceptible to degradation under harsh pH conditions, oxidative stress, and photolytic degradation.[] Stock solutions in DMSO should be stored at -20°C and used for a limited time.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify the degradation pathways and intrinsic stability of the drug substance.

-

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal).

-

Materials:

-

This compound

-

HCl, NaOH, H₂O₂ solutions

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

-

-

Workflow Diagram:

Caption: Workflow for a forced degradation stability study.

-

Procedure:

-

Expose solutions of the compound to different stress conditions for defined time points.

-

Hydrolysis: Treat with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room and elevated temperatures.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal: Heat the solution.

-

Photostability: Expose the solution and solid to light according to ICH guidelines.

-

At each time point, neutralize the sample if necessary, and analyze by a stability-indicating HPLC method.

-

Monitor the decrease in the parent drug peak area and the formation of degradation products. A PDA detector can help determine peak purity, while an MS detector can help identify the structure of the degradants.

-

Spectroscopic Properties

The tetracyclic quinone structure, or chromophore, of the anthracycline core gives this compound its characteristic red color and useful spectroscopic properties.[]

-

UV-Visible Absorption: Anthracyclines typically exhibit strong absorbance in the visible range, with a maximum around 480-500 nm, which is responsible for their color. They also have absorption bands in the UV region. This property is the basis for their quantification using UV-Vis spectrophotometry or HPLC-UV.[6]

-

Fluorescence: The compound possesses robust fluorescence, allowing for highly sensitive detection in various assays.[] This is particularly valuable for live-cell imaging, monitoring cellular uptake, and studying interactions with biomolecules like DNA through fluorescence-based assays.[]

The Role of the Oxalate Counterion

The selection of oxalate as a counterion is a strategic choice in pharmaceutical chemistry. Oxalic acid is a simple dicarboxylic acid that can form a salt with the basic amino group of 14-Hydroxy Carminomycin.

-

Enhanced Solubility: As previously mentioned, forming a salt is a common strategy to increase the aqueous solubility of a drug substance containing an ionizable group.[]

-

Solid-State Properties: The oxalate salt can lead to a stable, crystalline solid form, which is often easier to handle, purify, and formulate than the free base.

-

Potential for Neurotoxicity: It is important for researchers to be aware that the oxalate ion itself is not inert. It is a known chelator of calcium ions and a metabolite of certain drugs like oxaliplatin, where it is linked to neurotoxicity.[7][8] While the concentration in most research applications is likely to be low, this property should be considered in the design of in vivo experiments.

Conclusion

This compound is a valuable research tool whose utility is deeply rooted in its distinct physicochemical properties. Its enhanced solubility due to the oxalate counterion, characteristic spectroscopic signatures, and pH-dependent ionization are all critical factors that researchers must understand and control.[] The compound's thermal and chemical lability necessitates careful handling and storage to ensure experimental reproducibility and integrity. The provided protocols offer a validated framework for scientists to characterize this and similar molecules, ensuring the generation of robust and reliable data in the pursuit of new scientific insights and therapeutic advancements.

References

- Matyjaszczyk, K., Kolonko, M., Gonciarz-Dytman, A., & Walczak, M. (2017). Effects of structural modification of the daunosamine moiety of anthracycline antibiotics on pK a values determined by capillary zone electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 138, 239-246.

-

Inxight Drugs. CARUBICIN HYDROCHLORIDE. [Online] Available at: [Link] [Accessed February 15, 2026].

-

ResearchGate. Structures of natural anthracycline antibiotics daunorubicin (1), doxorubicin (2) and carminomycin (3). [Online] Available at: [Link] [Accessed February 15, 2026].

-

PubChem. Carminomycin(1+). [Online] Available at: [Link] [Accessed February 15, 2026].

-

Pharmaffiliates. 14-Hydroxy Carminomycin. [Online] Available at: [Link] [Accessed February 15, 2026].

-

PubChem. Carubicin. [Online] Available at: [Link] [Accessed February 15, 2026].

- Ahmed, S., et al. (2021). Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. Egyptian Journal of Chemistry.

- Brazhnikova, M. G., Zbarsky, V. B., Ponomarenko, V. I., & Potapova, N. P. (1974). Physical and chemical characteristics and structure of carminomycin, a new antitumor antibiotic. The Journal of Antibiotics, 27(4), 254-259.

- Rejtar, T., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 27(20), 6893.

- Kaniansky, D., et al. (2001). Determination of anthracycline antibiotics doxorubicin and daunorubicin by capillary electrophoresis with UV absorption detection. Electrophoresis, 22(13), 2782-2785.

- Llesuy, S. F., et al. (1981). Acute ultrastructural effects of the antitumor antibiotic carminomycin on nucleoli of rat tissues. Cancer Research, 41(2), 519-526.

- Zielińska-Pisklak, M., et al. (2022). Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma. Applied Sciences, 12(2), 903.

- Rejtar, T., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org.

- Eksborg, S. (1990). Anthracycline pharmacokinetics. Acta Oncologica, 29(3), 339-343.

- Holmes, R. P., & Knight, J. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org.

- Schanda, P., et al. (2024). Experimental Determination of the p K a Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing p K a Activity Relationships. Journal of Medicinal Chemistry.

- Catherwood, D. J., et al. (2023).

- University of Naples Federico II. (2024). RSC Medicinal Chemistry. RSC.

- Nakatani, S., et al. (2023). Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum. Foods, 12(18), 3444.

- Agrawal, A. A., et al. (2022). Functional evidence supports adaptive plant chemical defense along a geographical cline. Proceedings of the National Academy of Sciences, 119(25), e2118759119.

- Gadd, G. M. (2007). Oxalate production by fungi: Significance in geomycology, biodeterioration and bioremediation. Fungal Biology Reviews, 21(1), 1-13.

- Kachkoul, R., et al. (2018). The study of the inhibitory effect of calcium oxalate monohydrate's crystallization by two medicinal and aromatic plants. Progrès en Urologie, 28(2), 98-105.

- Alshikh Mohamad, A. (2020). development of a spectrophotometric method for the determination of oxalic acid. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(15), 7104-7114.

-

CAS Common Chemistry. Stannous oxalate. [Online] Available at: [Link] [Accessed February 15, 2026].

Sources

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Carubicin | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

Technical Whitepaper: The Evolution and Isolation of 14-Hydroxy Carminomycin Oxalate

[1]

Executive Summary

14-Hydroxy Carminomycin (chemically known as 4-demethyl doxorubicin ) represents a critical intersection in the phylogeny of anthracycline antibiotics.[] While its parent compounds—Carminomycin (discovered in the USSR) and Doxorubicin (discovered in Italy)—became clinical staples, 14-Hydroxy Carminomycin occupies a specialized niche.[] It serves primarily as a high-potency metabolite and a crucial analytical reference standard (impurity) for the quality control of Doxorubicin.[]

This guide details the historical convergence of Soviet and Western antibiotic research that led to its identification, the chemical rationale for its isolation as an Oxalate salt , and the rigorous protocols required for its synthesis and purification.

Part 1: The Historical Phylogeny (The "Cold War" Antibiotic Race)

The discovery of 14-Hydroxy Carminomycin is not a singular "Eureka" moment but the result of two parallel discovery tracks converging in the 1970s.

The Soviet Track: The Gause Institute

In the early 1970s, the Institute of New Antibiotics in Moscow, led by G.F. Gause , isolated a new anthracycline from Actinomadura carminata.

-

Discovery: Carminomycin (Carubicin).[2]

-

Structure: 4-demethyl daunorubicin.[]

-

Significance: It lacked the methoxy group at the C-4 position found in Daunorubicin. This made it more lipophilic and potent, though distinct in toxicity profile.

The Western Track: Farmitalia

Simultaneously, Federico Arcamone and colleagues at Farmitalia (Milan) were modifying Daunorubicin. They successfully introduced a hydroxyl group at the C-14 position.[][3]

-

Discovery: Doxorubicin (Adriamycin).

-

Structure: 14-hydroxy daunorubicin.[]

-

Significance: This single hydroxylation drastically broadened the antitumor spectrum compared to Daunorubicin.

The Convergence: 14-Hydroxy Carminomycin

Medicinal chemists realized that combining the C-4 demethylation (from Carminomycin) with the C-14 hydroxylation (from Doxorubicin) would yield a "hybrid" analog: 4-demethyl doxorubicin (14-Hydroxy Carminomycin).[]

-

Outcome: The molecule proved to be an extremely potent cytotoxin (often 10x more potent than Doxorubicin in vitro) but possessed a therapeutic index that prevented it from displacing Doxorubicin clinically.

-

Modern Role: Today, it is a critical impurity monitored in Doxorubicin fermentation and synthesis. To stabilize this highly reactive molecule for use as a reference standard, it is isolated as the Oxalate salt.

Part 2: Technical Rationale – Why the Oxalate Salt?

The isolation of anthracyclines is governed by the basicity of the amino sugar (daunosamine ) and the instability of the glycosidic bond.

The Stability Challenge

-

Glycosidic Instability: The bond between the aglycone (tetracyclic core) and the sugar is acid-labile. Strong mineral acids (like excess HCl) can promote cleavage (deglycosylation).[]

-

Zwitterionic Character: 14-Hydroxy Carminomycin possesses both acidic phenols (C-6, C-11) and a basic amine (sugar).[] This complicates crystallization as a free base.

The Oxalate Solution

Oxalic acid is a dicarboxylic acid that forms stable, crystalline salts with anthracycline bases.

-

Crystallinity: Oxalates of anthracyclines often crystallize more readily from alcohols (Methanol/Ethanol) than chlorides, which can be hygroscopic or form amorphous solids.

-

pKa Matching: The first pKa of oxalic acid (~1.25) is strong enough to protonate the daunosamine amine, forming a stable salt without creating the highly acidic environment that risks hydrolyzing the sugar.

Part 3: Synthesis & Isolation Protocol

Warning: Anthracyclines are potent cardiotoxins and mutagens. All procedures must be performed in a Class II Biological Safety Cabinet.

Synthetic Route (Bromination-Hydrolysis)

The standard route to 14-Hydroxy Carminomycin starts from Carminomycin .[]

Step 1: 14-Bromination

-

Reagents: Carminomycin HCl, Bromine (

), Trimethyl orthoformate (solvent/scavenger).[] -

Mechanism: Bromination occurs at the C-14 methyl ketone.[]

-

Protocol: Dissolve Carminomycin in a mixture of Methanol/Dioxane. Add

at 10°C. The reaction proceeds via the enol form of the C-13 ketone.

Step 2: Hydrolysis (The Solvolysis)

-

Reagents: Sodium Formate, Water, Acetone.[]

-

Action: The 14-bromo intermediate is hydrolyzed to the 14-hydroxy derivative.[]

-

Critical Control: pH must be kept near neutral to prevent sugar cleavage.

Isolation of the Oxalate Salt (The "Discovery" Step)

This protocol describes the conversion of the crude free base into the analytical grade Oxalate Standard.

Reagents:

-

Crude 14-Hydroxy Carminomycin (Free Base).[]

-

Anhydrous Oxalic Acid.

-

Solvent: Methanol (HPLC Grade) and Diethyl Ether (Precipitant).

Protocol:

-

Dissolution: Dissolve 100 mg of crude 14-Hydroxy Carminomycin free base in 5 mL of anhydrous Methanol. Ensure complete dissolution (sonicate if necessary).

-

Acid Preparation: Prepare a saturated solution of Oxalic Acid in Methanol (approx. 100 mg/mL).

-

Salt Formation: Add the Oxalic Acid solution dropwise to the anthracycline solution with constant stirring at room temperature.

-

Stoichiometry: Target 1.1 equivalents of Oxalic Acid.

-

-

Precipitation: The solution will darken. Slowly add anhydrous Diethyl Ether (15 mL) to induce crystallization.

-

Aging: Allow the mixture to stand at 4°C for 12 hours. Red/orange crystals of This compound will form.[]

-

Filtration: Filter under vacuum (using a sintered glass funnel). Wash the cake with cold Ether/Methanol (3:1).

-

Drying: Dry under high vacuum at ambient temperature (avoid heat).

Yield: Typically 70-80% conversion from base.[]

Part 4: Analytical Data Profile (The Standard)

Researchers using this oxalate salt as a reference standard for Doxorubicin purity should observe the following parameters:

| Parameter | Specification | Notes |

| Appearance | Dark Red/Orange Crystalline Solid | Distinct from the lighter red of Doxorubicin HCl.[] |

| Molecular Formula | The salt includes one oxalate moiety.[] | |

| HPLC Retention | RRT ~1.4 - 1.6 (vs Doxorubicin) | More lipophilic due to lack of 4-OMe group.[] |

| UV/Vis ( | 495 nm, 530 nm | Bathochromic shift compared to Doxorubicin due to phenolic 4-OH.[] |

| Solubility | DMSO, Methanol | Poorly soluble in water compared to HCl salt. |

Part 5: Visualizing the Discovery & Workflow

Diagram 1: The Anthracycline Family Tree

This diagram illustrates the convergence of the Soviet (Gause) and Italian (Arcamone) discoveries leading to 14-Hydroxy Carminomycin.

Caption: The convergence of Soviet natural product discovery and Western synthetic chemistry resulting in the 14-Hydroxy Carminomycin scaffold.[]

Diagram 2: The Synthesis & Isolation Workflow

The technical pathway to isolate the Oxalate standard.

Caption: Step-by-step synthetic protocol for converting Carminomycin into the stable this compound standard.

References

-

Gause, G. F., et al. (1973).[][4][5] "Production of antineoplastic antibiotic carminomycin by Actinomadura carminata sp.[2][4][5] nov." Antibiotiki, 18(8), 675-678.[][4][5]

-

Arcamone, F. (1978). "Doxorubicin: Anticancer Antibiotics."[2][6] Medicinal Chemistry, Vol 17. Academic Press. (Foundational text on 14-hydroxylation chemistry).

-

BOC Sciences. (2024). "this compound Product Specifications." Chemical Catalog.

-

Olsuf'eva, E. N., et al. (1982).[][7] "Production of 14-substituted derivatives of carminomycin and rubomycin." Antibiotiki, 27(10), 732-7.[][7]

-

Minotti, G., et al. (2004).[] "Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity." Pharmacological Reviews, 56(2), 185-229.[]

Sources

- 2. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Production of antineoplastic antibiotic carminomycin by Actinomadura carminata sp.nov] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Species: Actinomadura carminata [lpsn.dsmz.de]

- 6. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. [Production of 14-substituted derivatives of carminomycin and rubomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 14-Hydroxy Carminomycin Oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 14-Hydroxy Carminomycin, a potent anthracycline antibiotic. While a specific CAS number for the oxalate salt is not readily found in public databases, this document focuses on the core compound's identifiers, its mechanism of action, relevant experimental protocols, and the general handling considerations for its oxalate salt form.

Section 1: Chemical Identity and Properties

14-Hydroxy Carminomycin, also known as Desmethyldoxorubicin, is a significant member of the anthracycline class of compounds, which are widely recognized for their efficacy as cancer chemotherapeutics.[1][2]

Key Identifiers for 14-Hydroxy Carminomycin:

| Identifier | Value |

| CAS Number | 69401-50-9[3][4] |

| Molecular Formula | C26H27NO11[3][4] |

| Molecular Weight | 529.49 g/mol [3][4] |

| Synonyms | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-8-(hydroxyacetyl)-5,12-naphthacenedione, Desmethyldoxorubicin[3][5] |

Note on the Oxalate Salt: While a dedicated CAS number for 14-Hydroxy Carminomycin Oxalate is not prominently available, the oxalate form is utilized to enhance stability and solubility. The properties of the active pharmaceutical ingredient (API) are primarily dictated by the 14-Hydroxy Carminomycin moiety. When working with the oxalate salt, it is crucial to consider the general handling precautions for oxalate compounds, which includes avoiding dust generation and using adequate ventilation.[6][7]

Section 2: Mechanism of Action - A Dual Assault on Cancer Cells

The antitumor activity of 14-Hydroxy Carminomycin, like other anthracyclines, is primarily attributed to its interaction with DNA and key cellular enzymes.[1][2] The core mechanism involves two critical processes:

-

DNA Intercalation: The planar anthraquinone core of the molecule inserts itself between the base pairs of the DNA double helix.[1][8] This intercalation physically obstructs the processes of DNA replication and transcription, ultimately inhibiting the synthesis of new DNA and RNA.[1][9] This disruption is particularly detrimental to rapidly proliferating cancer cells.[2]

-

Topoisomerase II Poisoning: 14-Hydroxy Carminomycin acts as a potent inhibitor of topoisomerase II.[1][10] This enzyme is responsible for creating transient double-strand breaks in DNA to manage topological stress during replication and transcription. The drug stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1] This leads to an accumulation of DNA double-strand breaks, triggering apoptotic cell death.[2][10]

Caption: Mechanism of action of 14-Hydroxy Carminomycin.

Section 3: Experimental Protocol - In Vitro Cytotoxicity Assay

This protocol outlines a standard methodology to assess the cytotoxic effects of this compound on a cancer cell line, such as MCF-7 (human breast adenocarcinoma).

Materials:

-

This compound

-

MCF-7 cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture MCF-7 cells in DMEM until they reach 80-90% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Remove the old media from the 96-well plate and add 100 µL of the media containing the different drug concentrations to the respective wells. Include a vehicle control (media with DMSO) and a blank (media only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Caption: Workflow for in vitro cytotoxicity assessment.

Section 4: Synthesis and Derivatives

The synthesis of 14-Hydroxy Carminomycin and its derivatives is an active area of research aimed at improving efficacy and reducing toxicity.[11][12] For instance, novel carbohydrate derivatives have been developed to enhance the therapeutic profile of the parent compound.[] The production of 14-substituted derivatives of carminomycin has been explored to modulate its biological activity.[11]

Section 5: Clinical Significance and Therapeutic Potential

Carminomycin and its derivatives have demonstrated significant antitumor effects in various cancer models.[12][14] Clinical studies have investigated the efficacy of carminomycin in treating different types of cancers, with dose-limiting toxicities such as myelosuppression being a key consideration.[15] The development of new analogs and drug delivery systems, such as antibody-drug conjugates, holds promise for improving the therapeutic index of this class of compounds.[16]

Section 6: Handling and Storage of Oxalate Salts

When working with this compound, it is imperative to follow safety protocols for handling potent cytotoxic compounds and oxalate salts.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[6][7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from moisture.[6][7]

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable disposal container.[6]

References

-

Anthracycline - Wikipedia. Available from: [Link]

-

Pollakis, G., et al. (1984). Anthracycline antibiotics. Interaction with DNA and nucleosomes and inhibition of DNA synthesis. PubMed. Available from: [Link]

-

14-Hydroxy Carminomycin | 69401-50-9. Pharmaffiliates. Available from: [Link]

-

El-Aneed, A., et al. (2009). Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics. National Institutes of Health. Available from: [Link]

-

Sugiura, Y., et al. (1990). DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores. Proceedings of the National Academy of Sciences. Available from: [Link]

-

Sugiura, Y., et al. (1990). DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores. PNAS. Available from: [Link]

-

Desmethyl doxorubicin (14-Hydroxycarminomycin). Axios Research. Available from: [Link]

-

Olsuf'eva, E. N., et al. (1982). [Production of 14-substituted derivatives of carminomycin and rubomycin]. Antibiotiki. Available from: [Link]

-

Preobrazhenskaya, M. N., et al. (2006). Second generation drugs-derivatives of natural antitumor anthracycline antibiotics daunorubicin, doxorubicin and carminomycin. ResearchGate. Available from: [Link]

-

Tevyashova, A. N., et al. (2004). Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells and their multidrug resistant variants. The Journal of Antibiotics. Available from: [Link]

-

A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs. MDPI. Available from: [Link]

-

ANTITUMOR EFFECT OF NEW CONJUGATES OF ANTHRACYCLINE ANTIBIOTIC CARMINOMYCIN BOUND TO CHITOSAN. Macedonian Journal of Chemistry and Chemical Engineering. Available from: [Link]

-

Material Safety Data Sheet - Calcium oxalate monohydrate, 98%. Cole-Parmer. Available from: [Link]

-

CARUBICIN HYDROCHLORIDE. Inxight Drugs. Available from: [Link]

-

Comis, R. L., et al. (1982). A phase I and clinical pharmacology study of intravenously administered carminomycin in cancer patients in the United States. Cancer Research. Available from: [Link]

-

Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates. RSC Advances. Available from: [Link]

-

sodium oxalate. s d fine-chem limited. Available from: [Link]

-

SODIUM OXALATE AR. Loba Chemie. Available from: [Link]

-

Oxalic acid soluble salts: Human health tier II assessment. Australian Government Department of Health. Available from: [Link]

-

Raw data for new compounds described in the paper "Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans". University of Nottingham. Available from: [Link]

-

Carubicin. PubChem. Available from: [Link]

-

Carubicin. Wikipedia. Available from: [Link]

-

Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates. ResearchGate. Available from: [Link]

-

Carminomycin(1+). PubChem. Available from: [Link]

-

[Mechanism of the action of carminomycin]. Antibiotiki. Available from: [Link]

Sources

- 1. Anthracycline - Wikipedia [en.wikipedia.org]

- 2. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 14-Hydroxy Carminomycin price,buy 14-Hydroxy Carminomycin - chemicalbook [m.chemicalbook.com]

- 5. Desmethyl doxorubicin (14-Hydroxycarminomycin) - CAS - 69401-50-9 | Axios Research [axios-research.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. lobachemie.com [lobachemie.com]

- 8. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anthracycline antibiotics. Interaction with DNA and nucleosomes and inhibition of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. [Production of 14-substituted derivatives of carminomycin and rubomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 14. mjcce.org.mk [mjcce.org.mk]

- 15. A phase I and clinical pharmacology study of intravenously administered carminomycin in cancer patients in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Technical Guide: Metabolic Pathway & Bio-Disposition of 14-Hydroxy Carminomycin Oxalate

[1][2][3]

Executive Summary & Compound Identity

14-Hydroxy Carminomycin Oxalate is a high-value anthracycline derivative, chemically identified as the oxalate salt of 4-demethyldoxorubicin .[][2][3] It occupies a critical structural space between Carminomycin (Carubicin) and Doxorubicin.[][2][3]

-

Parent Scaffold: Carminomycin (4-demethyldaunorubicin).[][2][3]

-

Structural Modification: Hydroxylation at the C-14 position (similar to the conversion of Daunorubicin to Doxorubicin).[][2][3][4]

-

Chemical Significance: The absence of the C-4 methoxy group (characteristic of Doxorubicin) enhances metal ion chelation and alters lipophilicity, while the C-14 hydroxyl group increases polarity and antitumor potency compared to Carminomycin.[][2][3]

-

Role of Oxalate: The oxalate counterion is utilized to stabilize the basic amino group of the daunosamine sugar, enhancing solubility and shelf-stability compared to the hydrochloride forms often used in anthracyclines.[]

This guide details the metabolic fate of the active moiety (14-Hydroxy Carminomycin) in biological systems, focusing on enzymatic transformations, reactive intermediate formation, and experimental validation protocols.[][2][3]

The Metabolic Landscape

Upon physiological dissolution, the oxalate salt dissociates.[][3] The metabolic fate of the active pharmaceutical ingredient (API), 14-Hydroxy Carminomycin, follows three divergent pathways governed by cytosolic and microsomal enzymes.[][2][3]

Pathway A: C-13 Carbonyl Reduction (Major Pathway)

The primary metabolic route involves the two-electron reduction of the C-13 ketone side chain to a secondary alcohol.[][2][3] This is analogous to the conversion of Doxorubicin to Doxorubicinol.[3]

-

Enzymes: Cytosolic Carbonyl Reductases (CBR1, CBR3) and Aldo-Keto Reductases (AKR1A1, AKR1C3).[][2][3]

-

Product: 14-Hydroxy Carminomycinol (13-Dihydro-4-demethyldoxorubicin).[][2][3]

-

Significance: This metabolite retains cytotoxicity but often exhibits altered cardiac accumulation kinetics, contributing to chronic cardiotoxicity.[][2][3]

Pathway B: Reductive Deglycosylation (Inactivation)

Under anaerobic conditions, or mediated by specific glycosidases, the glycosidic bond between the aglycone (tetracene ring) and the amino sugar (daunosamine) is cleaved.[][2][3]

-

Product: 7-Deoxy-14-Hydroxy Carminomycinone (Aglycone).[][2][3]

-

Significance: This represents a detoxification pathway as the aglycone lacks the DNA intercalation and topoisomerase II inhibition potency of the glycoside.

Pathway C: Semiquinone Radical Formation (Toxicity)

A one-electron reduction of the quinone moiety creates a transient free radical.[][2][3]

-

Enzymes: NADPH-Cytochrome P450 Reductase, Xanthine Oxidase.[][2][3]

-

Mechanism: The semiquinone radical rapidly reacts with molecular oxygen (

) to regenerate the parent quinone, producing Superoxide Anions ( -

Significance: This "Redox Cycling" generates oxidative stress, lipid peroxidation, and is the primary driver of anthracycline-induced cardiomyopathy.[][2][3]

Visualization: Metabolic Pathway Map[1][3]

Figure 1: The tripartite metabolic fate of 14-Hydroxy Carminomycin, highlighting the balance between bioactivation (alcohol formation), inactivation (deglycosylation), and toxicity (redox cycling).[][2][3][5][6]

Experimental Characterization Protocols

To validate the metabolic profile of this compound, the following in vitro workflows are recommended. These protocols prioritize the stability of the labile hydroxy-quinone structure.[][2]

Protocol 1: Microsomal Stability & Metabolite Profiling[1]

Objective: Determine intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[][2][3]

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[][2][3]

-

Test Compound: this compound (dissolved in DMSO, final conc <0.1%).[][2][3]

-

Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.[][2][3]

Step-by-Step Methodology:

-

Pre-Incubation:

-

Initiation:

-

Sampling:

-

Aliquot samples at

minutes.

-

-

Quenching:

-

Analysis (LC-MS/MS):

Protocol 2: Reactive Oxygen Species (ROS) Generation Assay

Objective: Quantify the redox cycling potential (Pathway C) compared to Doxorubicin.[][2][3]

-

System: Cell-free system containing NADPH-P450 Reductase and Acetylated Cytochrome C.[][2][3]

-

Mechanism: Superoxide generated by the semiquinone reduces Ferricytochrome C (

) to Ferrocytochrome C ( -

Readout: Monitor absorbance increase at 550 nm over time.

-

Calculation: Use the extinction coefficient of reduced Cytochrome C (

) to calculate nanomoles of

Visualization: Experimental Workflow

Figure 2: Standardized workflow for assessing the metabolic stability and metabolite identification of 14-Hydroxy Carminomycin.

Quantitative Data Summary (Reference Values)

The following table summarizes expected physicochemical and metabolic parameters based on structural analogs (Doxorubicin/Carminomycin) for comparative analysis.

| Parameter | 14-Hydroxy Carminomycin | Doxorubicin (Reference) | Biological Implication |

| Molecular Weight (Free Base) | ~529.5 g/mol | 543.5 g/mol | Slightly lower MW facilitates diffusion.[][2][3] |

| Lipophilicity (LogP) | Higher than Dox | 1.27 | Lack of 4-OMe increases lipophilicity; higher tissue uptake.[][2][3] |

| Primary Metabolite | 13-Dihydro derivative | Doxorubicinol | Both metabolites are cardiotoxic.[][2][3] |

| Redox Potential | High | High | Strong driver of oxidative stress.[2][3] |

| DNA Binding Affinity | High | High | Potent Topo II inhibition.[][2][3] |

References

-

Minotti, G., et al. (2004). Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity.[][2][3] Pharmacological Reviews.[][2][3] Available at: [Link]

-

Blum, R.H., & Carter, S.K. (1974). Adriamycin: A New Anticancer Drug with Significant Clinical Activity.[][2][3] Annals of Internal Medicine.[2][3] (Foundational reference for 14-hydroxy anthracycline metabolism).

-

PubChem. Carubicin (Carminomycin) Compound Summary. National Library of Medicine.[2][3] Available at: [Link][][2][3]

-

Kassner, N., et al. (2008). Carbonyl Reductase 1 is the Predominant Doxorubicin Reductase in the Human Liver.[2][3] Drug Metabolism and Disposition.[2][3][5][7][8][9] Available at: [Link]

Sources

- 2. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carminomycin(1+) | C26H28NO10+ | CID 86289112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biochemical and Structural Studies of the Carminomycin 4-O-Methyltransferase DnrK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4421851A - Antitumor antibiotics - Google Patents [patents.google.com]

- 7. Comparative pharmacokinetics and metabolism of doxorubicin and 4-demethoxy-4'-O-methyldoxorubicin in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Complex Dynamic of Phase I Drug Metabolism in the Early Stages of Doxorubicin Resistance in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and metabolism of 4'-iodo-4'-deoxy-doxorubicin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 14-Hydroxy Carminomycin Oxalate

Abstract

This application note details the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 14-Hydroxy Carminomycin Oxalate. As a key impurity and analogue of potent anthracycline antibiotics like Doxorubicin and Carminomycin, its accurate determination is critical for quality control and drug development.[1] This guide provides a comprehensive, step-by-step protocol derived from the known physicochemical properties of anthracyclines and established chromatographic principles. The method utilizes a C18 stationary phase with a gradient elution of an acidified mobile phase and UV-Vis detection, ensuring high sensitivity and specificity. The causality behind each methodological choice is explained to empower researchers to adapt and troubleshoot the method effectively.

Introduction

14-Hydroxy Carminomycin is an anthracycline antibiotic and a semisynthetic analog of Carminomycin.[1] It is structurally related to Doxorubicin and is often considered an impurity in its synthesis.[1] The anthracycline class of compounds are renowned for their potent antineoplastic activity, which is primarily mediated through intercalation into DNA and inhibition of topoisomerase II.[2] Given the potent biological activity and potential toxicity of such compounds, the development of precise and reliable analytical methods for their quantification is paramount in pharmaceutical research and quality control settings.

The oxalate salt form of 14-Hydroxy Carminomycin enhances its solubility compared to the free base, a crucial factor for sample preparation and chromatographic analysis.[1] This application note addresses the need for a validated analytical method by providing a detailed guide for its analysis by RP-HPLC, a technique widely employed for the analysis of anthracyclines due to its versatility and robustness.[3][4][5]

Physicochemical Properties & Analytical Considerations

Understanding the analyte's properties is the foundation of logical method development.

| Property | Value / Characteristic | Implication for HPLC Method Development |

| Molecular Formula | C28H29NO15 (Oxalate Salt)[1] | High molecular weight suggests that a stationary phase with good mass transfer characteristics is beneficial. |

| Molecular Weight | 619.53 g/mol [1] | Influences diffusion rates and chromatographic behavior. |

| Appearance | Red Solid[1] | The color indicates strong absorbance in the visible light spectrum, making UV-Vis detection highly suitable. |

| Solubility | Slightly soluble in DMSO and Methanol.[1] | Dictates the choice of diluent for sample and standard preparation. A mobile phase-matched diluent is ideal. |

| Structure | Polycyclic aromatic quinone with a daunosamine sugar moiety.[1] | The planar aromatic core provides hydrophobicity, making it well-suited for reversed-phase chromatography (e.g., C18 column). The amino sugar group's charge is pH-dependent. |

| UV/Vis Absorbance | Strong chromophore.[1] Anthracyclines typically absorb around 480 nm.[6][7][8] | Provides a clear basis for detection. Wavelength selection is a key parameter to optimize for sensitivity. |

| Counterion | Oxalate | The presence of oxalic acid, a dicarboxylic acid, can influence the analyte's interaction with the stationary phase. Mobile phase pH control is critical to ensure consistent protonation of both the analyte and any residual silanols on the column. |

Method Development Strategy: The Scientific Rationale

A successful HPLC method is not accidental; it is the result of a systematic approach where each parameter is chosen for a specific scientific reason. The overall strategy for developing this method is outlined below.

Caption: A logical workflow for systematic HPLC method development.

3.1. Column Selection: The Separation Core

-

Choice: A C18 (octadecylsilane) column is selected as the primary stationary phase.

-

Rationale: this compound possesses a large, hydrophobic tetracyclic core, making it ideally suited for retention by the nonpolar C18 chains in reversed-phase chromatography.[9][10] This is the most common and successful approach for separating anthracycline antibiotics.[11] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure for initial development.

3.2. Mobile Phase Selection: The Elution Engine

-

Aqueous Phase: A low-concentration, acidified buffer is necessary. We select 0.1% Formic Acid in water.

-

Rationale: The amino group on the daunosamine sugar moiety has a pKa that requires an acidic pH to remain consistently protonated. This prevents peak tailing caused by interactions with residual, negatively charged silanol groups on the silica support. Formic acid is volatile, making it compatible with mass spectrometry (LC-MS) if this detection method is desired later.

-

-

Organic Modifier: Acetonitrile (ACN) is chosen over methanol.

-

Rationale: ACN generally provides better peak shape for complex molecules, has a lower viscosity (leading to lower backpressure), and a more favorable UV cutoff compared to methanol.[12] A scouting gradient is essential to determine the optimal elution conditions.

-

-

Gradient Elution: A gradient is chosen over an isocratic method.

-

Rationale: For analyzing a primary compound along with its potential impurities or degradants, a gradient elution (where the percentage of organic solvent is increased over time) provides the best resolution across a wide range of polarities and shortens the analysis time.[10]

-

3.3. Detection Wavelength (λ): Maximizing Sensitivity

-

Choice: UV-Vis detection at 480 nm.

-

Rationale: As a red-colored compound, this compound has a strong absorbance in the visible region.[1] Spectroscopic studies of related anthracyclines like doxorubicin and carminomycin confirm a maximum absorption (λmax) around 480-490 nm.[6][7][8] This wavelength provides high sensitivity and selectivity, as many potential interfering compounds or excipients do not absorb light in this region. A Diode Array Detector (DAD) should be used during method development to confirm the λmax and to check for peak purity.

Detailed Application & Protocols

4.1. Required Instrumentation and Materials

-

Instrumentation: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade or higher)

-

Formic Acid (LC-MS grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

4.2. Protocol 1: Preparation of Solutions

-

Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.

-

Mobile Phase B (Organic): Use HPLC-grade Acetonitrile. Degas before use.

-

Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. This ensures compatibility with the initial HPLC conditions and promotes good peak shape.

-

Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 25 mL amber volumetric flask. Dissolve in and dilute to volume with the Sample Diluent. Protect from light.

-

Working Standard Solution (e.g., 20 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL amber volumetric flask and dilute to volume with the Sample Diluent.

-

Sample Preparation: Prepare the sample to be tested at a target concentration of approximately 20 µg/mL using the Sample Diluent. Filter through a 0.45 µm syringe filter before injection.

4.3. Protocol 2: HPLC Chromatographic Conditions

The following table summarizes the optimized starting conditions for the analysis.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 480 nm |

| Injection Volume | 10 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 22.0 | |

| 25.0 | |

| 25.1 | |

| 30.0 |

System Suitability and Method Validation

To ensure the reliability of results, the method must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[4][11]

5.1. System Suitability Testing (SST) Before running any samples, the system's performance must be verified. This is typically done by making five replicate injections of the working standard solution.

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good chromatographic performance. |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the detector's response. |

| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |

5.2. Method Validation Workflow A validated method provides documented evidence that the procedure is suitable for its intended purpose.[4]

Caption: Key parameters for analytical method validation per ICH Q2(R1).

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies (acid, base, oxidation, heat, light) to ensure degradants do not co-elute with the main peak.

-

Linearity: A minimum of five concentrations are prepared to demonstrate a linear relationship between concentration and peak area.[4]

-

Accuracy: Determined by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

-

Precision: Assessed at two levels: repeatability (multiple analyses on the same day) and intermediate precision (analyses on different days, by different analysts, or on different equipment).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase pH, flow rate, and column temperature.[9]

Conclusion

This application note presents a scientifically grounded, robust RP-HPLC method for the analysis of this compound. By employing a C18 column with an acidified water/acetonitrile gradient and UV detection at 480 nm, this method provides the necessary specificity, precision, and reliability for quality control and research applications. The detailed protocols and scientific rationale behind the method development choices offer researchers a solid foundation for implementing and adapting this procedure in their own laboratories. Adherence to the system suitability and method validation principles outlined will ensure compliance with regulatory standards.

References

-

Colombo, R., et al. (2005). A HPLC method for the simultaneous determination of seven anthracyclines. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 305-9. Retrieved from [Link]

-

ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]

-

Sadeg, N., & Demircan, S. (1981). Analysis of carminomycin in human serum by fluorometric high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 223(1), 155-164. Retrieved from [Link]

-

Mahnik, S. N., et al. (2007). Development of an analytical method for the determination of anthracyclines in hospital effluents. Water Research, 41(14), 3143-3151. Retrieved from [Link]

-

United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]

-

Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. Retrieved from [Link]

-

ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from [Link]

-

PubChem. (n.d.). Carubicin. National Center for Biotechnology Information. Retrieved from [Link]

-

Hu, M., et al. (2018). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 36(9), 634-643. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Carubicin. NCI Thesaurus. Retrieved from [Link]

-

Sharma, P., et al. (2015). HPLC method development and validation: an overview. International Journal of Pharmaceutical Sciences and Research, 6(10), 4064-4074. Retrieved from [Link]

-

Singh, S., et al. (2013). HPLC method development and validation: a review. Journal of Pharmaceutical and Biomedical Analysis, 76, 1-13. Retrieved from [Link]

-

El-Esved, B., et al. (2021). Chemometric Analysis of UV-Visible Spectral Fingerprints for the Discrimination and Quantification of Clinical Anthracycline Drug Preparation Used in Oncology. Molecules, 26(9), 2697. Retrieved from [Link]

-

Turito. (2022, August 10). Oxalic Acid - Structure, Properties, Uses. Retrieved from [Link]

-

Fojt, L., et al. (2016). Spectroscopic studies of anthracyclines: Structural characterization and in vitro tracking. Journal of Pharmaceutical and Biomedical Analysis, 128, 293-303. Retrieved from [Link]

-

Hilaris Publisher. (2022). Anthracycline in Medicinal Chemistry: Chemistry, SARs, Mechanism of Cardiotoxicity and Preventive Strategies. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. uspbpep.com [uspbpep.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. uni-onward.com.tw [uni-onward.com.tw]

- 6. Chemometric Analysis of UV-Visible Spectral Fingerprints for the Discrimination and Quantification of Clinical Anthracycline Drug Preparation Used in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arrow.tudublin.ie [arrow.tudublin.ie]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. scispace.com [scispace.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 12. hplc.eu [hplc.eu]

pharmacokinetic analysis of 14-Hydroxy Carminomycin Oxalate

Application Note & Protocol

Pharmacokinetic Analysis of 14-Hydroxy Carminomycin Oxalate in Preclinical Models

Abstract

This document provides a comprehensive guide for conducting a preclinical pharmacokinetic (PK) analysis of this compound, a potent anthracycline derivative.[] As a compound related to Carminomycin (Carubicin), understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a potential therapeutic agent.[2][3] This application note details a robust methodology for sample collection, preparation, and bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold-standard technique for its sensitivity and specificity.[4][5] The protocols are designed for researchers in drug discovery and development, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: Scientific & Strategic Context

This compound belongs to the anthracycline class of antibiotics, which are renowned for their antineoplastic activity.[][3] Their primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which disrupts DNA replication and repair in rapidly proliferating cancer cells.[3] The parent compound, Carminomycin, has shown clinical activity against various cancers but also presents challenges such as dose-limiting toxicity.[2][6]

The 14-hydroxy substitution and oxalate salt formulation are designed to improve physicochemical properties like solubility, potentially altering the drug's pharmacokinetic profile.[] A thorough PK analysis is paramount to:

-

Establish a clear dose-exposure relationship.

-

Identify major metabolic pathways. Clinical studies of the parent compound, Carminomycin, show it is rapidly metabolized to Carminomycinol, which has a significantly longer elimination half-life (50 hours vs. 6-10 hours for the parent).[6] It is critical to simultaneously quantify 14-Hydroxy Carminomycin and its putative primary metabolite, 14-Hydroxy Carminomycinol.

-

Inform toxicology studies by correlating exposure levels with observed adverse effects.

-

Provide foundational data for predicting human pharmacokinetics and establishing first-in-human dosing regimens.

Proposed Metabolic Pathway

The primary metabolic pathway for many anthracyclines involves the reduction of a ketone group in the side chain by cytosolic aldo-keto reductases. Based on data from Carminomycin, we hypothesize a similar pathway for 14-Hydroxy Carminomycin.

Caption: Hypothesized metabolic reduction of 14-Hydroxy Carminomycin.

Preclinical Pharmacokinetic Study Design

This section outlines a robust design for an intravenous (IV) PK study in a rodent model, which serves to characterize the disposition, metabolism, and elimination of the drug, independent of absorption factors.

Experimental Rationale

-

Animal Model: Sprague-Dawley rats (n=5 per time point) are selected as they are a standard model for pharmacokinetic and toxicology studies, with extensive historical data available.

-

Route of Administration: A single IV bolus dose via the tail vein is chosen to ensure 100% bioavailability, providing a direct measure of systemic clearance and volume of distribution.

-

Dosing: A dose of 2 mg/kg is proposed. This is a starting point and should be justified by prior in vitro cytotoxicity or in vivo efficacy/toxicology data. The drug should be formulated in a sterile, apyrogenic vehicle (e.g., 5% Dextrose in Water).

-

Biological Matrix: Plasma is the matrix of choice for measuring circulating drug concentrations. Blood should be collected into tubes containing K2-EDTA as an anticoagulant to prevent clotting.

Blood Sampling Protocol

Objective: To capture the full PK profile, including the rapid distribution phase and the slower elimination phase.

-

Administer a single 2 mg/kg IV bolus dose of this compound.

-

Collect approximately 200 µL of whole blood via tail vein or saphenous vein bleeding at the following time points:

-

Pre-dose (0 min)

-

Post-dose: 2, 5, 15, 30 minutes (Distribution Phase)

-

Post-dose: 1, 2, 4, 8, 12, 24 hours (Elimination Phase)

-

-

Immediately place blood samples into K2-EDTA tubes and invert gently 8-10 times.

-

Store samples on ice to minimize enzymatic degradation.

-

Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 10 minutes at 4°C.

-

Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled cryovial.

-

Store plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

The quantification of 14-Hydroxy Carminomycin and its primary metabolite in plasma will be achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Materials & Reagents

-

Reference Standards: this compound, 14-Hydroxy Carminomycinol.

-

Internal Standard (IS): A structurally similar but isotopically labeled compound (e.g., ¹³C₆-Doxorubicin) or a related anthracycline not present in the study (e.g., Daunorubicin). The IS is critical for correcting variations in sample recovery and instrument response.

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS Grade).

-

Additives: Formic Acid (FA), Ammonium Acetate.

-

Consumables: 96-well deep-well plates, SPE cartridges (e.g., Oasis HLB), HPLC vials, analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

Protocol 1: Plasma Sample Preparation

This protocol uses protein precipitation, a straightforward and effective method for removing high-abundance proteins from plasma.

-

Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Aliquot: In a 96-well plate, aliquot 50 µL of each plasma sample.

-

Add Internal Standard: Add 10 µL of the working Internal Standard solution (e.g., 100 ng/mL Daunorubicin in 50% MeOH) to every well except for the "double blank" (matrix with no drug or IS).

-

Protein Precipitation: Add 200 µL of cold ACN containing 0.1% FA to each well. The acid helps in protein denaturation and improves the stability of anthracyclines.

-

Vortex: Mix the plate on a plate shaker for 10 minutes at 1000 rpm. This ensures thorough mixing and complete protein precipitation.

-

Centrifuge: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a new 96-well plate or HPLC vials.

-

Evaporate (Optional): If higher sensitivity is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in 100 µL of mobile phase A.

-

Inject: The plate is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrumental Analysis

The following are suggested starting parameters and must be optimized for the specific instrument used.

| Parameter | Suggested Condition | Rationale |

| LC System | UPLC/HPLC System | Provides high-resolution separation. |

| Analytical Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for separating moderately polar compounds like anthracyclines. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1 min. | A gradient is necessary to elute the analytes with good peak shape and separate them from matrix components. |

| Injection Volume | 5 µL | Small volume to prevent peak distortion. |

| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Anthracyclines contain an amino group that is readily protonated, making ESI+ the ideal ionization mode. |

| MRM Transitions | Hypothetical values below; must be optimized empirically by infusing pure standards.14-OH Carminomycin: Q1 528.2 -> Q3 397.114-OH Carminomycinol: Q1 530.2 -> Q3 397.1IS (Daunorubicin): Q1 528.2 -> Q3 321.1 | Multiple Reaction Monitoring (MRM) provides exquisite selectivity. The precursor ion (Q1) is selected, fragmented, and a specific product ion (Q3) is monitored. This filters out chemical noise, increasing the signal-to-noise ratio. |

Data Analysis & Pharmacokinetic Modeling

Data Processing

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used. The curve must have an R² value > 0.99.

-

Quantification: Determine the concentration of the analytes in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Pharmacokinetic Parameter Calculation

The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin®.

| PK Parameter | Description | Significance |

| Cₘₐₓ | Maximum observed plasma concentration. | Indicates the peak exposure to the drug. |